

tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Boc-8-oxo-3-azabicyclo[3.2.1]octane
Cat. No.:	B1374859

[Get Quote](#)

An In-Depth Technical Guide to the Characterization of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No. 637301-19-0). This bicyclic ketone is a valuable building block in medicinal chemistry and drug discovery, prized for its conformationally rigid scaffold. The inclusion of a tert-butyloxycarbonyl (Boc) protecting group offers synthetic versatility, allowing for further functionalization. This document outlines the critical physicochemical properties and provides an in-depth analysis of the spectroscopic data essential for unequivocal identification and quality control. Detailed, field-tested protocols for synthesis and analysis are included to ensure researchers can confidently utilize this compound in their development pipelines.

Introduction and Significance

The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules. Its rigid, bicyclic nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a key intermediate, featuring a ketone that serves as a synthetic handle for a wide array of chemical transformations, and a Boc-protected nitrogen that allows for controlled manipulation and deprotection under specific

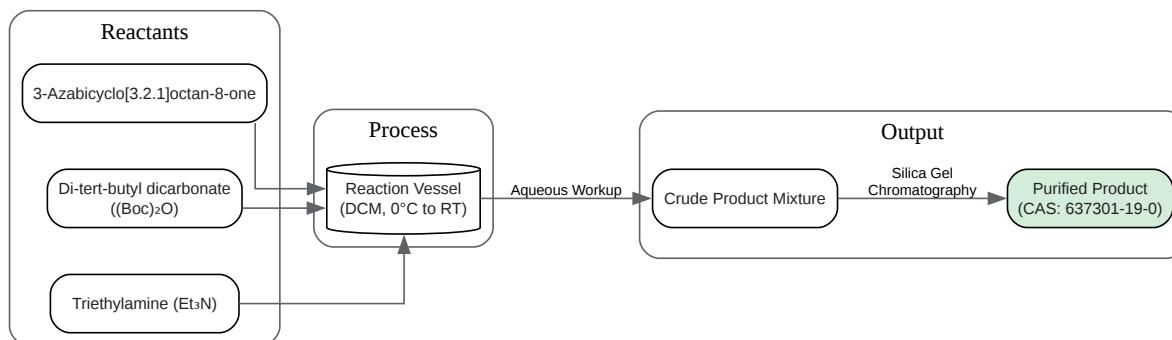
conditions. Understanding the precise characterization of this molecule is paramount for ensuring the purity, identity, and reproducibility of subsequent synthetic steps and biological assays.

Synthesis and Purification

The synthesis of the title compound is most effectively achieved through the protection of the secondary amine of the parent ketone, 3-azabicyclo[3.2.1]octan-8-one. The choice of the Boc group is strategic; it is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protecting group strategy.

Synthetic Workflow: Boc Protection

The workflow involves the reaction of the free amine with di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) in the presence of a non-nucleophilic base.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Boc protection.

Step-by-Step Experimental Protocol

- Reaction Setup: To a solution of 3-azabicyclo[3.2.1]octan-8-one hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (2.2 eq) at 0 °C. The addition of

the base is critical to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction.

- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup:** Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is a self-validating system, where data from multiple orthogonal techniques converge to confirm the structure and purity of the compound.

Chemical Structure and Properties

tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

[Click to download full resolution via product page](#)

Caption: Chemical Structure of the title compound.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	637301-19-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	[1] [2]
Molecular Weight	225.28 g/mol	[2]
Appearance	White to off-white solid	N/A (Typical)
Purity	≥97%	[1] [2]
Boiling Point	325.8 ± 35.0 °C (Predicted)	[3]
Density	1.139 g/cm ³ (Predicted)	[3]
SMILES	CC(C) (C)OC(=O)N1CC2CCC(C1)C2 =O	[1] [2]

Spectroscopic Data Analysis

Spectroscopic analysis provides the fingerprint of the molecule, confirming the connectivity and chemical environment of each atom.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. The asymmetry of the bicyclic system and the presence of the Boc group lead to a complex but interpretable spectrum.

- ¹H NMR (Proton NMR): The spectrum will show distinct signals for the protons on the bicyclic core and the large singlet for the tert-butyl group. The bridgehead protons typically appear as broad multiplets. The protons adjacent to the nitrogen and the ketone will be shifted downfield.
- ¹³C NMR (Carbon NMR): The spectrum will clearly show the carbonyl carbons of the ketone and the carbamate, which are highly deshielded. The nine carbons of the tert-butyl group will appear as a single, intense signal.

Table 2: Expected NMR Chemical Shifts (in CDCl_3)

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Rationale
$\text{C}(\text{CH}_3)_3$	~1.45 (s, 9H)	~28.5	Characteristic singlet of the Boc group protons.
$\text{C}(\text{CH}_3)_3$	-	~80.0	Quaternary carbon of the Boc group.
$\text{N}-\text{C}=\text{O}$	-	~154.5	Carbonyl carbon of the carbamate group.
$\text{C}=\text{O}$ (Ketone)	-	~207.0	Highly deshielded ketone carbonyl carbon. ^[4]
Bridgehead CH	Multiplets	~48-55	Protons and carbons at the fusion of the two rings.
CH_2 adjacent to N	Multiplets	~50-55	Deshielded by the adjacent nitrogen atom.
Other CH/CH_2	Multiplets	~25-40	Aliphatic protons and carbons of the bicyclic core.

Note: The exact chemical shifts and multiplicities can vary based on solvent and concentration. The provided values are typical for this structural class.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound is dominated by two strong carbonyl stretching vibrations.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
~1710	C=O (Ketone)	Strong, sharp absorption characteristic of a cyclic ketone. [4]
~1690	C=O (Carbamate)	Strong absorption for the Boc-group carbonyl.
2850-2960	C-H (Aliphatic)	Stretching vibrations for the sp ³ C-H bonds. [4]
~1160	C-O	Stretch associated with the tert-butyl ester group.

The presence of two distinct, strong peaks in the carbonyl region (1650-1750 cm⁻¹) is a key diagnostic feature for this molecule, confirming the presence of both the ketone and the carbamate functionalities.

3.2.3. Mass Spectrometry (MS)

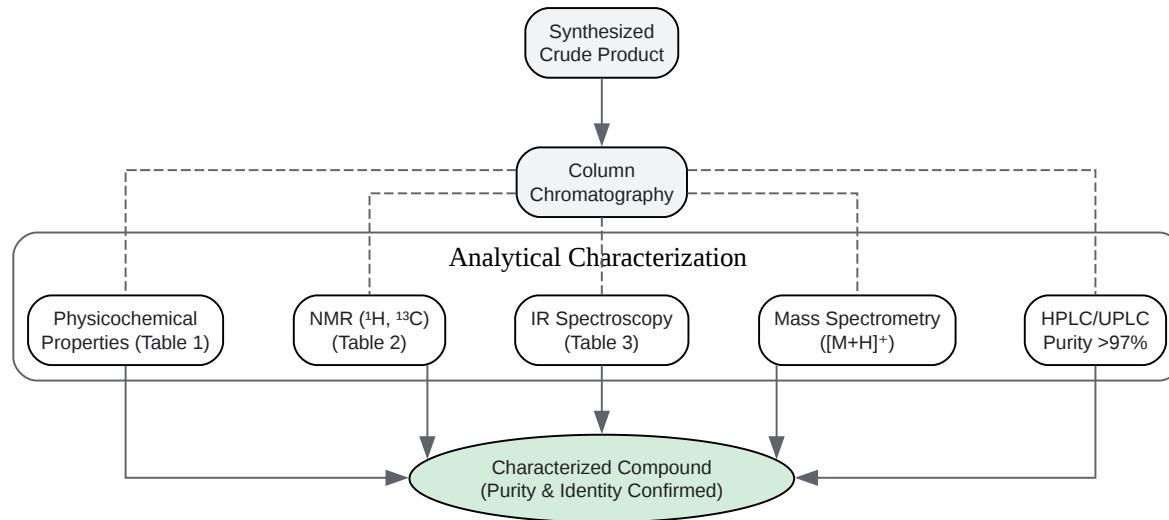
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Method: Electrospray Ionization (ESI) is typically used.
- Expected Ion: In positive ion mode, the most abundant ion observed will be the protonated molecule [M+H]⁺ at m/z \approx 226.1. Another common adduct is the sodium adduct [M+Na]⁺ at m/z \approx 248.1.
- Fragmentation: A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the parent ion, resulting from the cleavage of the tert-butyl group, a hallmark of Boc-protected compounds.

Chromatographic Purity Assessment

Verifying the purity of the compound is a critical final step.

Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Comprehensive characterization workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (where the carbonyls absorb).
- Expected Result: A pure sample (>97%) will show a single major peak at a specific retention time.

Conclusion

The successful characterization of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate requires a multi-technique approach. The convergence of data from NMR, IR, and MS confirms the chemical identity, while HPLC provides quantitative purity assessment. The protocols and data presented in this guide serve as a robust framework for researchers, ensuring the quality and reliability of this important synthetic intermediate for applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Boc-8-oxo-3-Azabicyclo[3.2.1]octane 97% | CAS: 637301-19-0 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-19-0 [amp.chemicalbook.com]
- 4. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- To cite this document: BenchChem. [tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374859#tert-butyl-8-oxo-3-azabicyclo-3-2-1-octane-3-carboxylate-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com